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Compound of Interest

Compound Name: 2-Chloro-5-methylaniline

Cat. No.: B1583412 Get Quote

An In-depth Technical Guide on the Spectroscopic Data of 2-Chloro-5-methylaniline

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloro-5-methylaniline (CAS No: 95-81-8), a chemical intermediate used in the synthesis of

various dyes and pharmaceuticals.[1] The guide is intended for researchers, scientists, and

professionals in drug development, offering detailed information on its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties
IUPAC Name: 2-chloro-5-methylaniline[1]

Synonyms: 6-Chloro-m-toluidine, Benzenamine, 2-chloro-5-methyl-[1][2]

Molecular Formula: C₇H₈ClN[1][2]

Molecular Weight: 141.60 g/mol [1]

Spectroscopic Data
The following sections present the key spectroscopic data for 2-Chloro-5-methylaniline,

summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound.[3]

¹H NMR Spectral Data

Chemical Shift
(ppm)

Multiplicity Integration Assignment

Data not explicitly

available in search

results

¹³C NMR Spectral Data

Chemical Shift (ppm) Assignment

Data not explicitly available in search results

Note: While the search results confirm the existence of ¹H and ¹³C NMR spectra for 2-Chloro-
5-methylaniline, the specific chemical shifts and coupling constants are not detailed in the

provided snippets.[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[3] Key vibrational frequencies for aniline derivatives include

N-H stretching, C-N stretching, and aromatic C=C stretching.[4]

IR Spectral Data
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Wavenumber (cm⁻¹) Interpretation

~3400-3500 N-H stretching (asymmetric/symmetric)

~1615, ~1500 C=C stretching (aromatic)

~1285 C-N stretching

~820 C-Cl stretching

Note: The table provides typical IR absorption regions for halogenated anilines.[4] Specific

peak values for 2-Chloro-5-methylaniline were not available in the search results, but the

general ranges are applicable.

Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of a compound and can provide structural

information through the analysis of its fragmentation patterns.[3] For 2-Chloro-5-
methylaniline, the molecular ion peak and characteristic isotopic patterns due to the chlorine

atom are key identifiers.

Mass Spectral Data

m/z Interpretation

141 Molecular ion [M]⁺

143 Isotopic peak for ³⁷Cl

106 Base peak

77 Fragment ion

Note: The mass spectrum of 2-Chloro-5-methylaniline shows a prominent molecular ion peak

at m/z 141. The presence of a chlorine atom is indicated by the isotopic peak at m/z 143, with

an intensity of approximately one-third of the m/z 141 peak, corresponding to the natural

abundance of the ³⁷Cl isotope.[1][5][6] The base peak is observed at m/z 106, with another

significant fragment at m/z 77.[1]
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Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality and

reproducible spectroscopic data.[4] The following are generalized protocols for the

spectroscopic analysis of aniline derivatives.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of purified 2-Chloro-5-methylaniline in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an

NMR tube.[3] Ensure the sample is fully dissolved. Tetramethylsilane (TMS) is typically used

as an internal standard for referencing chemical shifts (0 ppm).[7]

Instrumentation: The analysis is performed using a 300-600 MHz NMR spectrometer.[3]

Data Acquisition:

¹H NMR: A standard single-pulse sequence is used with 16-64 scans, a relaxation delay of

1-5 seconds, and a spectral width of -2 to 12 ppm.[3]

¹³C NMR: A proton-decoupled single-pulse sequence is employed, typically requiring 1024

or more scans due to the low natural abundance of ¹³C. A relaxation delay of 2 seconds

and a spectral width of 0 to 200 ppm are common.[3]

Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transform,

phase correction, and baseline correction to obtain the final spectrum.[7]

IR Spectroscopy
Sample Preparation:

KBr Pellet (for solids): Mix a small amount of the solid sample with dry potassium bromide

(KBr) powder. Press the mixture into a transparent disk.[3]

Attenuated Total Reflectance (ATR): Place the solid or liquid sample directly on the ATR

crystal.[3]

Liquid Samples: Place a drop of the liquid between two NaCl or KBr plates.[3]
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Instrumentation: An FTIR spectrometer is used for the analysis.[3]

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. Typically, 16-32 scans are performed. A background spectrum of the empty sample

holder or clean ATR crystal is recorded for subtraction.[3]

Mass Spectrometry (Electron Ionization - EI)
Sample Preparation: For techniques like GC-MS, prepare a dilute solution of the sample (~1

mg/mL) in a volatile organic solvent such as acetone or dichloromethane.[4] For direct

infusion, a dilute solution (1-10 µg/mL) in a solvent like methanol or acetonitrile can be used.

[3]

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS), is

used. Common ionization modes for anilines include electron ionization (EI) and electrospray

ionization (ESI).[3][5]

Data Acquisition: The sample is introduced into the ion source where it is ionized. The

resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on

their mass-to-charge ratio (m/z). The mass spectrum is recorded over a relevant m/z range.

[3][4]

Data Analysis: The molecular ion peak is identified to determine the molecular weight. The

fragmentation pattern is analyzed to gain insights into the molecular structure.[8]

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the characterization of a synthesized

compound using various spectroscopic techniques.
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Caption: A logical workflow for the spectroscopic characterization of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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